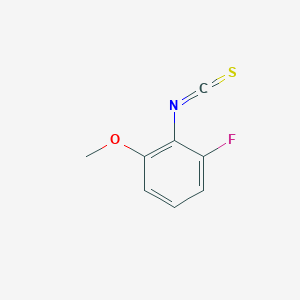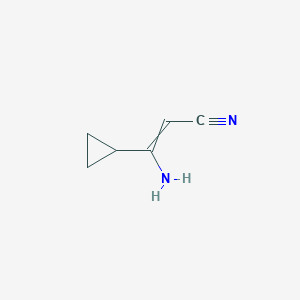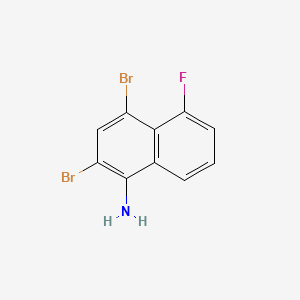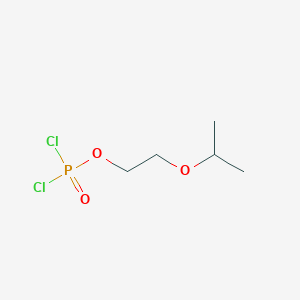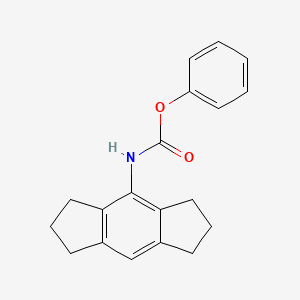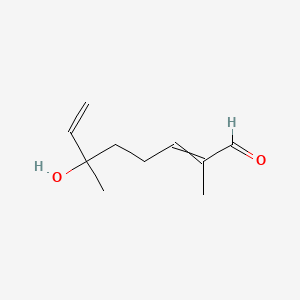
Linalool-8-aldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Linalool-8-aldehyde is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants Linalool is known for its pleasant floral scent and is widely used in the fragrance and flavor industries this compound, specifically, is an oxygenated derivative of linalool, which means it has an aldehyde group added to the eighth carbon of the linalool molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Linalool-8-aldehyde can be synthesized through various chemical reactions. One common method involves the oxidation of linalool using specific oxidizing agents. For instance, the addition of an aldehyde group at the eighth carbon of linalool can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as flash chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Linalool-8-aldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Forms carboxylic acids.
Reduction: Forms alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Linalool-8-aldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the fragrance and flavor industries due to its unique scent profile.
Mecanismo De Acción
Linalool-8-aldehyde can be compared with other oxygenated derivatives of linalool, such as:
8-Hydroxylinalool: This compound has a hydroxyl group instead of an aldehyde group at the eighth carbon.
8-Carboxylinalool: This compound has a carboxyl group at the eighth carbon.
Uniqueness: this compound is unique due to its specific aldehyde functional group, which imparts distinct chemical reactivity and biological activity compared to its hydroxyl and carboxyl counterparts .
Comparación Con Compuestos Similares
Linalool: The parent compound with a hydroxyl group.
Linalyl acetate: An ester derivative of linalool.
8-Hydroxylinalool: An alcohol derivative.
8-Carboxylinalool: A carboxylic acid derivative.
Propiedades
Número CAS |
54664-89-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
6-hydroxy-2,6-dimethylocta-2,7-dienal |
InChI |
InChI=1S/C10H16O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,6,8,12H,1,5,7H2,2-3H3 |
Clave InChI |
HRVZNWRZLYDLBU-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


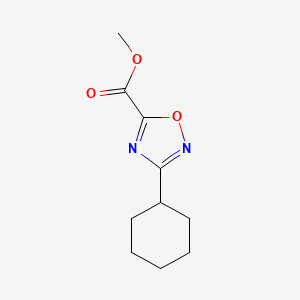
![[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
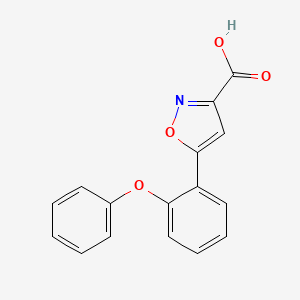
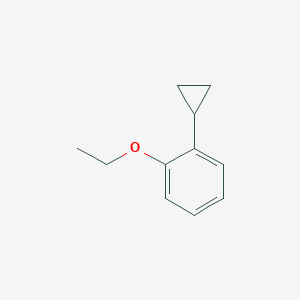
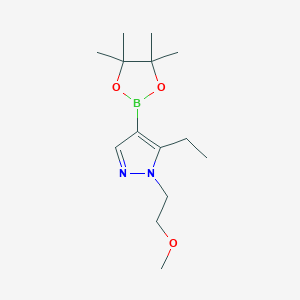
![Methyl 1-Methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyrimidinyl]cyclohexanecarboxylate](/img/structure/B13700445.png)
